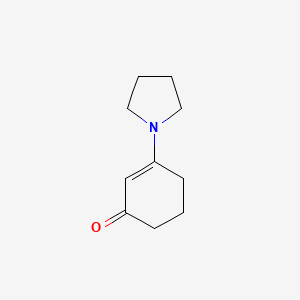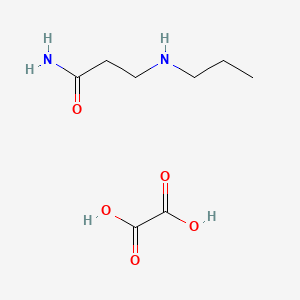
N3-Propyl-beta-alaninamide (C2H2O4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of N3-Propyl-beta-alaninamide (C2H2O4) is C8H14N2O5. It is also known as 3-allyl-β-alanine oxalic acid salt or β-alanine allyl ester oxalic acid.Chemical Reactions Analysis
While specific chemical reactions involving N3-Propyl-beta-alaninamide (C2H2O4) are not detailed in the available resources, azides, which are structurally similar, are known to participate in various reactions. For instance, they can displace primary and secondary alkyl halides and sulfonates in S N 2 reactions, resulting in alkyl azides . They can also be reduced to primary amines, liberating N2 in the process .Wissenschaftliche Forschungsanwendungen
N3-propyl-beta-alaninamide has been studied for its potential applications in scientific research. It has been shown to modulate the activity of various enzymes and receptors, including those involved in the regulation of cell proliferation, differentiation, and apoptosis. It has also been studied for its potential to act as a prodrug, which can be used to deliver active compounds to specific cells or tissues. Additionally, it has been studied for its ability to increase the solubility of various compounds, making them easier to study.
Wirkmechanismus
The mechanism of action of N3-propyl-beta-alaninamide is not yet fully understood. It is believed that the molecule binds to certain receptors and enzymes, modulating their activity. It is also believed that the molecule can act as a prodrug, delivering active compounds to specific cells or tissues.
Biochemical and Physiological Effects
N3-propyl-beta-alaninamide has been studied for its potential to modulate the activity of various enzymes and receptors. It has been shown to increase the activity of certain enzymes involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, it has been shown to increase the solubility of various compounds, making them easier to study.
Vorteile Und Einschränkungen Für Laborexperimente
N3-propyl-beta-alaninamide has several advantages for laboratory experiments. It is easy to synthesize, is relatively stable, and is not toxic to cells. Additionally, it can be used to modulate the activity of various enzymes and receptors, as well as to increase the solubility of various compounds. However, there are some limitations to using N3-propyl-beta-alaninamide in laboratory experiments. The molecule is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the exact mechanism of action is not yet fully understood, making it difficult to predict the effects of the molecule on various enzymes and receptors.
Zukünftige Richtungen
There are several potential future directions for research on N3-propyl-beta-alaninamide. One potential direction is to further study the molecule’s mechanism of action, in order to better understand its effects on various enzymes and receptors. Additionally, further research could be done to explore the potential applications of the molecule in drug delivery and drug solubility. Finally, further research could be done to explore the potential of N3-propyl-beta-alaninamide to modulate the activity of other enzymes and receptors.
Synthesemethoden
N3-propyl-beta-alaninamide can be synthesized through a variety of methods. One method involves a reaction between 3-bromopropyl-beta-alanine and sodium amide in an aqueous solution. This reaction creates a salt, which is then reacted with acetic anhydride to form the desired N3-propyl-beta-alaninamide. Other methods of synthesis involve the use of a variety of reagents, such as sodium borohydride, lithium hydroxide, and sodium hydroxide.
Eigenschaften
IUPAC Name |
oxalic acid;3-(propylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.C2H2O4/c1-2-4-8-5-3-6(7)9;3-1(4)2(5)6/h8H,2-5H2,1H3,(H2,7,9);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPDZVFQGKPTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC(=O)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)


![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)
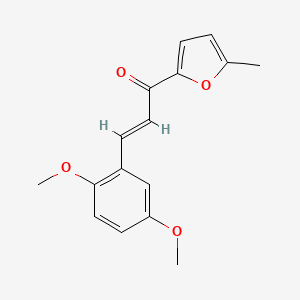

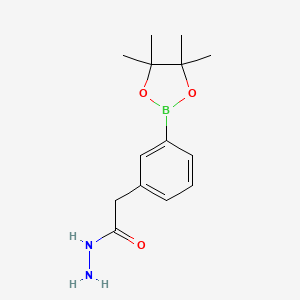

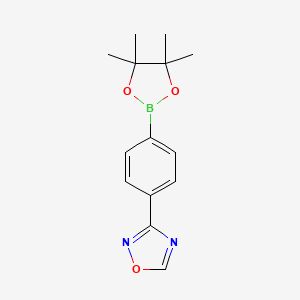
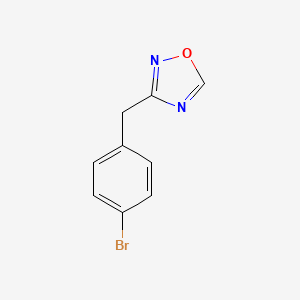


![4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%](/img/structure/B6335720.png)
